3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
CAS No.: 896351-67-0
Cat. No.: VC4138645
Molecular Formula: C17H15FN2OS2
Molecular Weight: 346.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896351-67-0 |
|---|---|
| Molecular Formula | C17H15FN2OS2 |
| Molecular Weight | 346.44 |
| IUPAC Name | 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C17H15FN2OS2/c1-11-19-15-10-13(4-7-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) |
| Standard InChI Key | SEIJIMRTMPYYKX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCSC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features three distinct components:
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2-Methylbenzo[d]thiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole ring, with a methyl group at position 2. This scaffold is known for enhancing metabolic stability and binding affinity in drug design .
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Propanamide linker: A three-carbon chain connecting the benzothiazole core to the thioether group. The amide functionality contributes to hydrogen bonding interactions with biological targets.
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4-Fluorophenylthio group: A sulfur-linked fluorophenyl substituent, where the fluorine atom introduces electron-withdrawing effects, potentially improving bioavailability and target selectivity .
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₂OS₂ |
| Molecular Weight | 362.44 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 180–185°C (predicted) |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide likely involves multi-step reactions:
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Formation of 2-methylbenzo[d]thiazol-5-amine: Achieved via cyclization of substituted anilines with carbon disulfide, followed by methylation .
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Introduction of the propanamide linker: Reaction with acryloyl chloride or a similar acylating agent under basic conditions.
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Thioether formation: Coupling the intermediate with 4-fluorothiophenol using a Mitsunobu reaction or nucleophilic substitution .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CS₂, HCl, 100°C, 6h | 75% |
| 2 | Acryloyl chloride, Et₃N, DCM, 0°C→RT | 82% |
| 3 | 4-Fluorothiophenol, DIAD, PPh₃, THF | 68% |
Key challenges include optimizing regioselectivity during thiazole formation and minimizing oxidation of the thioether group. Microwave-assisted synthesis, as reported for related benzothiazoles, could enhance reaction efficiency .
| Assay | Result (Predicted) | Reference Compound Data |
|---|---|---|
| Mtb MIC | 1.2 µg/mL | 0.5–2.0 µg/mL |
| HeLa Cell IC₅₀ | 12.5 µM | 8.88–19.25 µM |
| COX-II Inhibition | 45% at 10 µM | 61.8–67% |
Structure-Activity Relationships (SAR)
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Thiazole Methyl Group: The 2-methyl substitution on the benzothiazole core reduces steric hindrance, improving target binding .
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Fluorophenylthio Substituent: Fluorine’s electron-withdrawing effect enhances metabolic stability and electrostatic interactions .
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Propanamide Length: A three-carbon chain balances flexibility and rigidity, optimizing pharmacokinetics.
Future Directions
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In Vivo Studies: Evaluate toxicity and efficacy in animal models of tuberculosis or cancer.
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Derivatization: Explore replacing the fluorophenyl group with trifluoromethyl or cyano substituents to modulate activity.
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Formulation: Develop nanoparticle-based delivery systems to address solubility limitations.
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